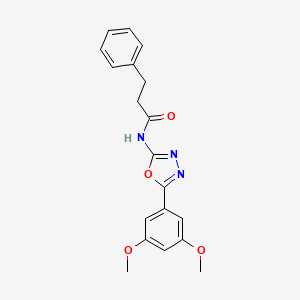

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. These compounds have shown moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than reference drugs. The structural modification and optimization of these compounds aim to enhance their anticancer efficacy and selectivity (Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases of 1,3,4-oxadiazole and their antimicrobial and anti-proliferative activities have been investigated. These compounds displayed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, some derivatives demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate cancer and human colorectal cancer (Al-Wahaibi et al., 2021).

Antioxidant and Antibacterial Studies

4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives have been synthesized and characterized, with their biological activities assessed. Compounds showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing new therapeutic agents with antioxidant and antibacterial properties (Karanth et al., 2019).

Drug Delivery System

Polyamide-montmorillonite nanocomposites incorporating 1,3,4-oxa(thia)diazoles were studied as a drug delivery system. These materials showed a slow release of active compounds in buffered aqueous solutions at various pH levels, indicating their potential use in controlled drug delivery applications. Furthermore, the in vitro antimicrobial activity of these systems against different bacterial and fungal strains was explored, showing good or moderate antimicrobial activities (Salahuddin et al., 2014).

Photoinduced Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the discovery of new synthetic methodologies for producing 1,2,4-thiadiazoles. These studies contribute to the understanding of photo-induced redox reactions and the formation of N-substituted benzamidines, providing valuable insights for the synthesis of novel compounds with potential biological applications (Vivona et al., 1997).

Zukünftige Richtungen

While specific future directions for “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” are not mentioned in the sources I found, research into related compounds suggests potential avenues for exploration. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .

Eigenschaften

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-15-10-14(11-16(12-15)25-2)18-21-22-19(26-18)20-17(23)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACPLQOGQFUWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)